molecular formula C12H12BrF2NO B1375158 3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one CAS No. 1408975-33-6

3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one

Cat. No.: B1375158
CAS No.: 1408975-33-6
M. Wt: 304.13 g/mol
InChI Key: NJNXVDXLFSMGPK-UHFFFAOYSA-N
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Description

3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one is a chemical compound that features a bromine atom, a difluorophenyl group, and a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one typically involves the bromination of a precursor molecule followed by the introduction of the difluorophenyl group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom into the piperidinone ring. The difluorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable difluorophenyl halide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity, while the bromine atom can participate in halogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of bromine and difluorophenyl groups within a piperidinone ring makes it a versatile intermediate for various synthetic applications.

Biological Activity

3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one, with the CAS number 1408975-33-6, is a piperidine derivative that has garnered attention for its potential biological activities. This compound's structure includes a bromine atom and a difluorophenyl group, which may influence its pharmacological properties. Research into its biological activity encompasses various domains, including anticancer, antimicrobial, and enzyme inhibitory effects.

The chemical formula for this compound is C12H12BrF2NOC_{12}H_{12}BrF_2NO with a molecular weight of 304.13 g/mol. Its structural characteristics are crucial for understanding its biological interactions.

PropertyValue
CAS Number1408975-33-6
Molecular FormulaC12H12BrF2NO
Molecular Weight304.13 g/mol
Physical FormOil
Purity≥ 95%

Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. In vitro studies demonstrated that certain piperidine derivatives could enhance caspase-3 activity and induce morphological changes in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM .

Antimicrobial Effects

The antimicrobial potential of piperidine derivatives has also been explored. Compounds bearing similar structures have shown moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action often involves disruption of bacterial cell walls or interference with metabolic pathways.

Enzyme Inhibition

Piperidine derivatives are known for their enzyme inhibitory activities. Specifically, studies have highlighted their effectiveness as acetylcholinesterase (AChE) inhibitors and urease inhibitors . The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.

Case Studies

Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various piperidine derivatives, it was found that compounds structurally related to this compound exhibited significant cytotoxicity against MDA-MB-231 cells. The compounds were assessed for their ability to induce apoptosis through caspase activation and cell cycle arrest.

Case Study 2: Antimicrobial Screening
A series of piperidine compounds were synthesized and tested against multiple bacterial strains. The results indicated that the presence of halogen substitutions (such as bromine and fluorine) enhanced the antimicrobial efficacy. The compound demonstrated promising results against both gram-positive and gram-negative bacteria.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Halogen Substituents : The presence of bromine and fluorine atoms has been associated with increased potency in anticancer and antimicrobial activities.
  • Piperidine Core : This moiety is critical for binding interactions with biological targets, enhancing overall efficacy.

Properties

IUPAC Name

3-bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF2NO/c13-10-2-1-5-16(12(10)17)7-8-3-4-9(14)6-11(8)15/h3-4,6,10H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNXVDXLFSMGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC2=C(C=C(C=C2)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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